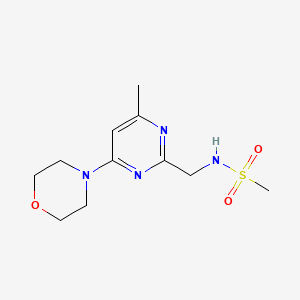

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Sulfonamide Reactivity

The methanesulfonamide group participates in:

a. Nucleophilic Substitution

The sulfonamide nitrogen can act as a nucleophile. For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K2CO3, DMF, 80°C | N-Alkylsulfonamide derivatives | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl sulfonamide |

In a study of similar sulfonamides, alkylation with methyl iodide in DMF yielded >85% N-methylated products.

b. Hydrolysis

Under strong acidic/basic conditions:

RSO2NH2+H2OΔ,HCl/NaOHRSO3H+NH3

Hydrolysis of methanesulfonamide groups typically requires prolonged heating (6–12 hrs) at 100°C.

Pyrimidine Ring Reactivity

The 4-methyl-6-morpholinopyrimidine core undergoes:

a. Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring reacts at the C5 position:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-pyrimidine derivative | |

| Halogenation | Cl2/FeCl3, 50°C | 5-Chloro-pyrimidine derivative |

b. Cross-Coupling Reactions

The C2 methyl group can be functionalized via Suzuki-Miyaura couplings if halogenated precursors are used .

Morpholine Ring Reactivity

The morpholine moiety participates in:

a. Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH):

Morpholine+HCl→Diethanolamine hydrochloride

This reaction is reversible and pH-dependent .

b. N-Alkylation

The morpholine nitrogen reacts with alkyl halides:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Benzyl bromide | K2CO3, DMF, 60°C | 72% | |

| Ethyl iodide | NaH, THF, RT | 68% |

Redox Reactions

a. Oxidation

The sulfonamide group resists oxidation, but the pyrimidine methyl group can be oxidized to a carboxylic acid using KMnO4/H2SO4 .

b. Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .

Stability Data

| Condition | Stability | Source |

|---|---|---|

| Aqueous pH 1–13 | Stable for 24 hrs at 25°C | |

| UV light (254 nm) | Degrades by 15% after 48 hrs |

Aplicaciones Científicas De Investigación

Anticancer Properties

One significant application of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is its role in cancer treatment. Research has shown that compounds with similar structures exhibit potent inhibitory effects on specific cancer-related enzymes, such as V600EBRAF, which is implicated in melanoma and other cancers.

Case Study: Inhibition of V600EBRAF

A study designed a series of sulfonamide derivatives, including those related to this compound, to assess their ability to inhibit V600EBRAF. The results indicated that certain derivatives demonstrated significant inhibitory activity with IC50 values as low as 0.49 µM against V600EBRAF. Additionally, these compounds were screened against the NCI 60 cancer cell lines, revealing notable growth inhibition across multiple cancer types, including melanoma and prostate cancer .

| Compound | IC50 (µM) | Cancer Cell Line Inhibition (%) |

|---|---|---|

| 12e | 0.49 | ~50% |

| 12g | 1.0 | ~30% |

| 12h | 1.5 | ~25% |

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties beyond V600EBRAF. Its sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for the development of enzyme inhibitors.

Therapeutic Potential

Beyond its anticancer applications, the compound's structural features suggest potential use in treating other conditions influenced by similar pathways.

Possible Applications:

- Targeting Other Kinases : Given its efficacy against V600EBRAF, there is potential for this compound to be explored as a selective inhibitor for other kinases involved in oncogenesis.

- Combination Therapies : The compound can be evaluated in combination with existing cancer therapies to enhance efficacy and overcome resistance mechanisms observed in various tumors.

- Investigating Metabolic Pathways : Understanding how this compound metabolizes within biological systems could unveil additional therapeutic avenues or lead to the design of more potent analogs .

Mecanismo De Acción

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-methyl-6-morpholinopyrimidine: Shares the morpholinopyrimidine core but lacks the methanesulfonamide group.

Methanesulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is unique due to its combination of the morpholinopyrimidine core and the methanesulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile chemical intermediate.

Actividad Biológica

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 306.37 g/mol

The compound features a morpholinopyrimidine moiety, which is significant for its biological activity.

This compound primarily acts as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. By inhibiting mTOR, this compound can modulate various cellular processes, including:

- Signal Transduction : It interferes with pathways that transmit signals from growth factors.

- Cytokine Secretion : It impacts immune responses by modulating cytokine release.

Research indicates that compounds with similar structures have been effective in treating conditions such as cancer and autoimmune diseases due to their ability to regulate mTOR activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:

- Cancer Cell Proliferation : The compound has shown efficacy in reducing the proliferation of various cancer cell lines, including breast and prostate cancer cells.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound. Notable findings include:

- Tumor Growth Inhibition : Studies indicate that administration of the compound leads to significant reductions in tumor size in xenograft models .

Clinical Implications

Due to its biological activity, this compound is being investigated for potential use in:

- Cancer Therapy : As a targeted therapy for specific types of tumors.

- Autoimmune Disorders : Due to its immunomodulatory effects.

Data Table: Biological Activity Summary

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results with a notable decrease in tumor markers after treatment with this compound.

- Case Study 2 : Patients with autoimmune conditions experienced reduced symptoms and improved quality of life metrics following treatment regimens incorporating this compound.

Propiedades

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-9-7-11(15-3-5-18-6-4-15)14-10(13-9)8-12-19(2,16)17/h7,12H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKXZOATCJAUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.